molecular formula C24H30N2O3 B12302754 8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one

8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one

Cat. No.: B12302754
M. Wt: 394.5 g/mol
InChI Key: CEVVMMPBOCCERE-UHFFFAOYSA-N
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Description

This compound, systematically named 8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one, is a long-acting β₂-adrenergic receptor agonist (LABA) clinically recognized as indacaterol. It is primarily used in the management of chronic obstructive pulmonary disease (COPD) due to its prolonged bronchodilatory effects . Structurally, it features a quinolin-2-one core substituted with a hydroxyethylamine side chain linked to a 5,6-diethylindane moiety, which enhances β₂-receptor selectivity and metabolic stability .

Key synthetic routes involve the preparation of a racemic intermediate, 5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one, followed by chiral resolution and debenzylation to yield enantiomerically pure indacaterol . Optimized methods achieve high chemical and enantiomeric purity (>99%) through controlled hydrogenolysis and crystallization techniques .

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29)

InChI Key

CEVVMMPBOCCERE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC

Origin of Product

United States

Preparation Methods

Protective Group Installation

The 8-hydroxy group requires protection prior to epoxide formation. Benzyl (Bn) and tert-butyldimethylsilyl (TBS) groups are preferred, with benzyl protection demonstrated in WO2004076422A1 using benzyl bromide under basic conditions. Alternative methods from academic literature utilize acetyl protection via acetic anhydride, though this introduces additional deprotection steps.

Epoxidation via Asymmetric Reduction

A critical step involves converting 5-haloacetyl-8-protectedoxyquinoline to the (R)-epoxide. As per WO2004076422A1, 8-benzyloxy-5-chloroacetylquinoline undergoes borane-mediated reduction using (R)-tetrahydro-1-methyl-3,3-diphenylpyrrolo[1,2-c]oxazaborole as a chiral catalyst. Typical conditions include:

Parameter Specification
Solvent Tetrahydrofuran (THF)
Temperature 0–2°C
Catalyst Loading 1 mol%
Reaction Time 2–3 hours
Yield 78–85%

This step establishes the (R)-configuration at C5, crucial for β2-selectivity.

Amine Coupling Reaction

Epoxide Ring-Opening Mechanism

The quinoline epoxide reacts with 5,6-diethylindan-2-amine via nucleophilic attack at the less substituted oxirane carbon. WO2004076422A1 specifies using 1.2 equivalents of amine in toluene at 80°C for 6 hours, achieving 92% conversion. Steric effects from the 5,6-diethyl groups on the indane ring necessitate prolonged reaction times compared to unsubstituted analogs.

Solvent and Temperature Optimization

Reaction efficiency depends on solvent polarity:

Solvent Conversion (%) Selectivity (R:S)
Toluene 92 99:1
Ethanol 84 95:5
DMF 76 90:10

Non-polar solvents favor higher stereoselectivity by stabilizing transition states through hydrophobic interactions.

Deprotection and Final Product Isolation

Benzyl Group Removal

Hydrogenolysis using Pd/C (10 wt%) in methanol at 40 psi H2 cleaves the benzyl ether, yielding the free 8-hydroxyquinoline. WO2004076422A1 reports >95% deprotection efficiency within 4 hours. For acid-sensitive intermediates, TBS groups are removed via HF·pyridine in THF, though this introduces safety concerns.

Crystallization and Purification

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), producing white crystalline solids with ≥99.5% HPLC purity. Key characterization data include:

  • Melting Point : 218–220°C (decomp.)
  • Specific Rotation : [α]D²⁵ = +34.5° (c = 1, MeOH)
  • HRMS : m/z 453.2381 [M+H]+ (calc. 453.2384)

Industrial-Scale Process Considerations

Catalytic Recycling

Patent EP3205646A3 emphasizes reusing the chiral catalyst by extracting it into a toluene phase after aqueous workup, reducing costs by 40% compared to single-use protocols.

Waste Stream Management

The process generates 8 kg of waste per kg product, primarily from nitrobenzene (used in acetylation) and boron-containing byproducts. Recent advances replace nitrobenzene with recyclable ionic liquids, lowering environmental impact.

Analytical Method Validation

Quality control employs TLC-densitometry (silica gel 60 F254, chloroform:methanol:ammonia 90:9:1) with LOD = 0.1 μg/spot. HPLC conditions from WO2004076422A1 use a Chiralpak AD-H column (4.6 × 250 mm, 5 μm) with hexane:ethanol:diethylamine (80:20:0.1) at 1 mL/min, achieving baseline separation of enantiomers (α = 1.32).

Challenges and Mitigation Strategies

Epimerization Risks

The C5 hydroxy group undergoes base-catalyzed epimerization above pH 9. Process solutions include:

  • Maintaining reaction pH ≤ 8 during workup
  • Using low-temperature crystallization (−20°C)
  • Adding radical scavengers (e.g., BHT)

Amine Impurity Control

Residual 5,6-diethylindan-2-amine is controlled to <0.1% via activated carbon filtration, as described in EP3205646A3.

Chemical Reactions Analysis

Intermediate Formation via Reductive Amination

A critical step involves the reaction of 8-benzyloxy-5-(2,2-dihydroxyacetyl)-1H-quinolin-2-one with 2-amino-5,6-diethylindane in the presence of reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). This forms the racemic intermediate 5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one .

Reaction Conditions :

ParameterExample 1 (DMSO/Methanol) Example 5 (DCM)
Solvent DMSO + methanolDichloromethane
Reducing Agent NaBH₄NaBH(OAc)₃
Yield 98%96%
Temperature 0°C → 20°C20°C

Debenzylative Hydrogenation

The intermediate is debenzylated via hydrogenation using 5% Pd/C catalyst under hydrogen gas. This step removes the benzyl protecting group to yield the final compound. For example, in , three cycles of hydrogenation (2 h each) were required to achieve full conversion, with yields >99%.

Chiral Resolution

To isolate the active (R)-enantiomer , methods like HPLC-based chiral resolution are employed after debenzylating the racemic intermediate. This ensures enantiomeric purity for therapeutic use .

Reductive Amination

The reaction proceeds via imine formation between the carbonyl group of 8-benzyloxy-5-(2,2-dihydroxyacetyl)-1H-quinolin-2-one and the amine group of 2-amino-5,6-diethylindane, followed by reduction. The choice of reducing agent (e.g., NaBH₄ vs. NaBH(OAc)₃) affects the reaction’s regioselectivity and side product formation .

Hydrogenation

The benzyl group is removed via catalytic hydrogenation, where Pd/C facilitates the cleavage of the C-O bond. The reaction’s efficiency depends on catalyst loading and temperature, with higher temperatures (40°C) accelerating debenzylative cleavage .

Epoxide Ring Opening (Impurity Formation)

During epoxide ring-opening steps in earlier synthesis routes, non-specific attack can generate undesired stereoisomers and side products. This highlights the importance of controlled reaction conditions to minimize impurities .

Impurity Formation and Control

Impurities arise primarily during:

  • Epoxide ring opening : Non-regioselective attack leads to incorrect stereochemistry.

  • Reductive amination : Incomplete reduction or over-reduction can produce byproducts.

  • Debenzylative hydrogenation : Incomplete catalytic activity may leave residual benzyl groups.

Mitigation Strategies :

  • Use of acidic conditions (e.g., acetic acid) to stabilize intermediates .

  • Optimization of reducing agents (e.g., NaBH(OAc)₃) to improve selectivity .

  • Extended hydrogenation cycles with fresh catalyst to ensure full debenzylative cleavage .

Comparative Analysis of Reaction Conditions

Reaction StepReagentsYieldKey Impurities
Reductive AminationNaBH₄, DMSO/methanol98%None reported
Reductive AminationNaBH(OAc)₃, DCM96%Minor epoxide
Debenzylative Hydrogenation5% Pd/C, H₂ (101 kPa)99%Residual benzyl

Scientific Research Applications

Chronic Obstructive Pulmonary Disease (COPD) Treatment

Indacaterol is primarily used as a long-acting beta agonist (LABA) for the treatment of COPD. It works by relaxing the muscles of the airways, thereby improving airflow and reducing symptoms such as wheezing and shortness of breath. Clinical trials have demonstrated that indacaterol significantly improves lung function compared to placebo and other bronchodilators.

Asthma Management

While indacaterol is not typically first-line therapy for asthma, it has been studied for its potential benefits in patients with asthma who require additional bronchodilation. Its long duration of action allows for once-daily dosing, which can enhance patient compliance.

Synthesis and Production

The synthesis of indacaterol involves several steps, including:

  • Formation of the Indan Structure : The initial step involves creating the indan moiety, which is crucial for the compound's activity.
  • Coupling Reaction : The indan derivative is then coupled with a hydroxyethyl group to form the desired quinolinone structure.
  • Purification : The final product undergoes purification to ensure high chemical and enantiomeric purity.

Table 1: Synthesis Steps of Indacaterol

StepDescriptionYield
1Synthesis of Indan DerivativeHigh
2Coupling with Hydroxyethyl GroupModerate
3Purification ProcessHigh

Case Study 1: Efficacy in COPD Patients

A randomized controlled trial involving 1,000 COPD patients demonstrated that those treated with indacaterol showed a significant improvement in FEV1 (Forced Expiratory Volume in one second) compared to those receiving placebo. The study concluded that indacaterol provided sustained bronchodilation over a 24-hour period.

Case Study 2: Safety Profile

Another study assessed the safety profile of indacaterol over a year-long treatment period. It reported that adverse effects were mild and similar to those observed with other LABAs. The most common side effects included headache and nasopharyngitis.

Mechanism of Action

The mechanism of action of indacaterol impurity 1 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is essential to monitor and control its levels to ensure that it does not interfere with the therapeutic effects of indacaterol. Indacaterol itself works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways, causing relaxation and increased airflow .

Comparison with Similar Compounds

Comparison with Similar Compounds

Indacaterol belongs to the LABA class, which includes salmeterol , formoterol , and vilanterol . Below is a detailed comparison of structural, synthetic, and pharmacological properties:

Structural and Functional Differences

Parameter Indacaterol Salmeterol Formoterol
Core Structure Quinolin-2-one with diethylindane side chain Saligenin backbone with arylalkylamine Benzodioxole ring with formamide group
Receptor Selectivity High β₂-selectivity (β₂:β₁ = 300:1) Moderate β₂-selectivity (β₂:β₁ = 50:1) Moderate β₂-selectivity (β₂:β₁ = 100:1)
Duration of Action 24 hours (single daily dose) 12 hours 12 hours

Pharmacokinetic and Metabolic Stability

Parameter Indacaterol Salmeterol Formoterol
Onset of Action 5–10 minutes 15–30 minutes 1–3 minutes
Half-life (t½) 45–50 hours 5.5 hours 10 hours
Metabolism Hepatic (CYP3A4-mediated) Hepatic (CYP2D6) Hepatic (CYP2D6)

Indacaterol’s extended half-life and rapid onset are attributed to its diethylindane moiety , which reduces oxidative metabolism and enhances receptor binding kinetics.

Research Findings and Data Tables

Table 2: Comparative Receptor Binding Affinity

Compound β₂-Adrenergic (Ki, nM) β₁-Adrenergic (Ki, nM) Selectivity (β₂:β₁)
Indacaterol 0.12 36 300:1
Salmeterol 0.25 12.5 50:1
Formoterol 0.11 11 100:1

Biological Activity

8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1H-quinolin-2-one, commonly referred to as Indacaterol, is a novel compound recognized for its pharmacological properties, particularly as a selective beta-2 adrenergic receptor agonist. This compound is primarily utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

The molecular formula of Indacaterol is C24H30N2O3, with a molecular weight of 394.5 g/mol. The compound features a quinolinone backbone substituted with an indanamine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC24H30N2O3
Molecular Weight394.5 g/mol
IUPAC Name5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one

Indacaterol acts as a selective agonist for the beta-2 adrenergic receptors located in the bronchial smooth muscle. Activation of these receptors leads to bronchodilation, which alleviates symptoms associated with obstructive airway diseases. The compound has demonstrated a long duration of action, allowing for once-daily dosing in clinical applications .

Pharmacological Studies

Several studies have characterized the pharmacological profile of Indacaterol:

  • In Vitro Studies :
    • Indacaterol exhibits high affinity for beta-2 receptors with a potency that surpasses other available bronchodilators. It has been shown to induce relaxation in isolated bronchial tissues .
    • The compound's binding affinity and functional activity were assessed using radiolabeled ligand binding assays and cAMP accumulation assays in human bronchial epithelial cells.
  • In Vivo Studies :
    • Animal models have confirmed that Indacaterol effectively reduces airway resistance and enhances airflow in conditions mimicking asthma and COPD .
    • A study demonstrated that the inhalation of Indacaterol resulted in significant bronchodilation lasting over 24 hours post-administration, supporting its therapeutic use as a long-acting bronchodilator .

Case Studies

A notable clinical trial involving Indacaterol assessed its efficacy compared to traditional treatments:

Study Design : A randomized controlled trial comparing Indacaterol to salmeterol in patients with moderate to severe COPD.

Results :

  • Patients receiving Indacaterol showed a statistically significant improvement in lung function (measured by FEV1) compared to those on salmeterol.
  • The once-daily dosing regimen was well tolerated, with fewer reported side effects compared to the twice-daily regimen of salmeterol.

Side Effects and Safety Profile

Indacaterol has been associated with some adverse effects typical of beta agonists, including:

  • Tremors
  • Tachycardia
  • Palpitations

However, these side effects were generally mild and transient in clinical studies. Long-term safety profiles indicate that Indacaterol is well tolerated in chronic use .

Q & A

Q. What are the recommended synthetic routes for preparing dihydroquinolinone derivatives, and how do reaction conditions influence yield?

Methodological Answer: Dihydroquinolinones are typically synthesized via cyclocondensation reactions. For example, vinamidinium salts (e.g., 2-aryl-vinamidinium salts) react with cyclic enaminones under basic conditions (e.g., NaH or NaOCH₃ in anhydrous DMF) to form 7,8-dihydroquinolin-5(6H)-ones. Key parameters include:

  • Temperature : Reactions are often conducted at 10–80°C, with higher temperatures accelerating cyclization .
  • Solvent : Anhydrous DMF or methanol ensures optimal solubility and reaction efficiency .
  • Catalyst : NaH or NaOCH₃ promotes deprotonation and nucleophilic attack .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of dihydroquinolinone derivatives?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Quinolinone protons : δ 6.8–7.5 ppm (aromatic protons).
    • Ethylamino sidechain : δ 1.2–1.4 ppm (CH₃), 2.6–3.1 ppm (N–CH₂) .
  • ¹³C NMR : Carbonyl (C=O) at δ 165–175 ppm; dihydroquinoline carbons at δ 25–35 ppm (CH₂ groups) .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H/O–H) .

Example from :
For compound 5 (C₁₆H₁₉N₃O₂):

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H), 3.40 (q, 2H), 6.92 (s, 1H).
  • IR: 1655 cm⁻¹ (C=O) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for dihydroquinolinones, such as variable receptor binding affinities?

Methodological Answer: Discrepancies often arise from:

  • Stereochemistry : Chiral centers (e.g., hydroxy-ethyl sidechains) influence binding. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .
  • Solubility : Poor aqueous solubility may artificially reduce in vitro activity. Optimize using co-solvents (e.g., DMSO ≤1%) or prodrug strategies .
  • Receptor Assay Conditions : Validate assays with positive controls (e.g., 8-hydroxyquinoline derivatives) and standardized buffers .

Case Study :
Inconsistent β-adrenergic receptor binding data for similar compounds were resolved by confirming stereochemical purity via X-ray crystallography .

Q. How can computational modeling guide the design of dihydroquinolinone derivatives with enhanced selectivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to target receptors (e.g., β-adrenergic receptors). Focus on hydrogen bonding (e.g., 8-hydroxy group) and hydrophobic interactions (diethyl-indan moiety) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups on the indan ring improve receptor affinity .

Q. Example Workflow :

Generate 3D structures using ChemDraw or Avogadro.

Perform molecular dynamics simulations (GROMACS) to assess stability.

Validate with in vitro binding assays .

Q. What analytical methods are recommended for quantifying dihydroquinolinone metabolites in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (0.1% formic acid in H₂O:ACN). Monitor transitions for parent ion (e.g., m/z 290 → 145 for C₁₆H₂₂N₂O₃) .
  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery from plasma .

Q. Validation Parameters :

  • LOD : 0.1 ng/mL
  • LOQ : 0.5 ng/mL
  • Recovery : >85% .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for dihydroquinolinone derivatives?

Methodological Answer: Variations may stem from:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. benzene) and analyze via DSC .
  • Impurities : Purify via column chromatography (silica gel, petroleum ether:EtOAc) and confirm purity by HPLC (>98%) .

Example :
Compound 5 in has a reported mp of 155°C, while similar derivatives vary by ±5°C due to solvent-dependent crystal packing .

Experimental Design

Q. How to optimize reaction conditions for scaling up dihydroquinolinone synthesis?

Methodological Answer:

  • DoE Approach : Use a factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:

    FactorLow (-1)High (+1)
    Temp70°C90°C
    Catalyst1 eq1.5 eq
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts .

Case Study :
A 20% yield increase was achieved by adjusting NaH from 1.0 to 1.2 eq and heating at 80°C for 4 hours .

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